5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are significant in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This specific compound features a heptyne chain, which may influence its chemical reactivity and biological activity.
The compound can be synthesized through various methods involving the reaction of 1H-benzimidazole with alkynes or other substituents. Research indicates that benzimidazole derivatives have been extensively studied for their pharmacological potentials, leading to various synthetic strategies aimed at enhancing their bioactivity.
5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It falls under the category of alkynyl-substituted benzimidazoles, which are known for their unique properties and applications in medicinal chemistry.
The synthesis of 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole can be achieved through several methods:
The technical details of these synthesis methods often include:
The molecular structure of 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole consists of:
The molecular formula for this compound is , with a molecular weight of approximately 201.27 g/mol. The structural representation highlights the aromatic nature of the benzimidazole ring and the linear configuration of the heptyne substituent.
5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole can undergo various chemical reactions typical for benzimidazole derivatives:
The reactivity patterns are influenced by:
These factors play a crucial role in determining the selectivity and yield of subsequent reactions.
The mechanism by which 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole exerts its biological effects is not fully elucidated but may involve:
Research has shown that modifications on the benzimidazole ring can significantly affect its binding affinity and activity against biological targets.
5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole exhibits:
Key chemical properties include:
Relevant data regarding its reactivity and stability can be derived from standard chemical databases and literature on benzimidazole derivatives.
The applications of 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole extend into several scientific fields:
The pharmacological journey of benzimidazoles began with the discovery of 5,6-dimethylbenzimidazole as a vitamin B₁₂ structural component [4] [7]. Subsequent derivatization strategies focused on:
Table 1: Impact of Key Substituents on Benzimidazole Bioactivity
Substituent Position | Exemplary Group | Primary Bioactivity Shift | Mechanistic Consequence |
---|---|---|---|
N-1 | Methyl (e.g., 1,2-dimethyl) | Enhanced metabolic stability | Blocks oxidative demethylation, prolongs half-life |
C-2 | Methyl/methoxy | Tunable electron donation | Modulates pKₐ of imidazole N-H; influences H-bonding |
C-5 | Alkynyl (e.g., hept-1-ynyl) | Improved membrane penetration | Balances lipophilicity (logP ≈ 4.2) and topological polar surface area [6] |
The 1,2-dimethyl motif in 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole critically influences molecular recognition:
C-5 substitution dominates benzimidazole SAR due to its direct electronic communication with the imidazole pharmacophore [6] [10]. The hept-1-yn-1-yl group confers distinct advantages:
The C₇H₁₃ alkyne chain represents a calculated length optimization for membrane interaction and target binding:
Table 2: Alkynyl Chain Length Effects on Benzimidazole Pharmacology
Alkyne Substituent | logPa | Microsomal Stability (% remaining) | Tubulin Inhibition IC₅₀ (μM) |
---|---|---|---|
-C≡C-C₃H₇ (Butynyl) | 2.9 | 85% | 15.2 ± 1.4 |
-C≡C-C₅H₁₁ (Hexynyl) | 3.8 | 92% | 4.7 ± 0.6 |
-C≡C-C₇H₁₃ (Heptynyl) | 4.2 | 95% | 1.8 ± 0.3 |
-C≡C-C₉H₁₉ (Nonynyl) | 5.5 | 88% | 3.1 ± 0.5 |
aCalculated using Crippen’s fragmentation method [6]
The C-5 alkynyl regiochemistry is pharmacologically privileged over C-4/C-6 isomers due to:
Table 3: Positional Isomer Influence on Bioactivity Profiles
Isomer Structure | Antioxidant Activity (DPPH IC₅₀, μM) | Cytotoxicity (MCF-7 GI₅₀, μM) | Tubulin Binding ΔG (kcal/mol) |
---|---|---|---|
1,2-dimethyl-5-(hept-1-yn-1-yl) | 28.4 ± 1.2 | 18.3 ± 0.9 | -9.2 |
1,2-dimethyl-4-(hept-1-yn-1-yl) | 67.3 ± 3.1 | 42.1 ± 2.3 | -7.1 |
1,2-dimethyl-6-(hept-1-yn-1-yl) | 51.7 ± 2.4 | 54.6 ± 3.7 | -7.9 |
1,2-dimethyl-7-(hept-1-yn-1-yl) | 89.5 ± 4.2 | >100 | -6.3 |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2